Regioisomeric N-Alkylation Product Distribution
During the N-alkylation of 5-[5-(substituted phenyl)-2-furyl]-1H-tetrazoles with ethyl bromoacetate, a mixture of 1- and 2-tetrazoyl acetates is produced, which must be separated by chromatography [1]. The 2H-tetrazole-2-acetic acid regioisomer (target compound) is obtained as a distinct product with a reported yield of approximately 94% after hydrolysis, as listed in the original synthesis paper [1]. The corresponding 1H-tetrazole-1-acetic acid regioisomer (CAS 93770-53-7) is also isolated, confirming that two discrete chemical entities exist with identical molecular formulae (C13H9ClN4O3, MW 304.69) but different N-substitution patterns. This regioisomeric distinction is critical because the 2H-isomer positions the acetic acid moiety for N2-acylation, while the 1H-isomer positions it for N1-acylation, leading to different cephalosporin conjugates with potentially divergent antibacterial spectra [1].
| Evidence Dimension | Synthetic yield of isolated regioisomer |
|---|---|
| Target Compound Data | ~94% isolated as 2-[5-[5-(3-chlorophenyl)furan-2-yl]tetrazol-2-yl]acetic acid |
| Comparator Or Baseline | 1H-isomer (CAS 93770-53-7): isolated as 2-[5-[5-(3-chlorophenyl)furan-2-yl]tetrazol-1-yl]acetic acid (yield not separately quantified but co-produced in the same reaction) |
| Quantified Difference | Target compound: ~94% isolated from mixed regioisomer product stream; two regioisomers co-produced with separable chromatographic profiles |
| Conditions | N-alkylation of 5-[5-(3-chlorophenyl)-2-furyl]-1H-tetrazole with ethyl bromoacetate, followed by alkaline hydrolysis; original synthesis by Janda et al. (1984) |
Why This Matters
Procurement of the correct regioisomer is essential for reproducibility in cephalosporin conjugate synthesis, as the 2H- and 1H-isomers are distinct chemical entities with non-interchangeable reactivity toward 7-aminocephalosporanic acid N-acylation.
- [1] Janda, Ľ.; Votický, Z.; Jakubcová, J.; Světlík, J.; Grimová, J.; Maturová, E. Semisynthetic cephalosporines. Synthesis of some substituted tetrazolyl acetic and propionic acids. Collect. Czech. Chem. Commun. 1984, 49 (7), 1699-1712. View Source
